molecular formula C17H23N3O2 B2806616 tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate CAS No. 2062562-14-3

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2806616
CAS No.: 2062562-14-3
M. Wt: 301.39
InChI Key: HUYXGLIEFRRMML-UHFFFAOYSA-N
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Description

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.38 g/mol . It is known for its use as a pharmaceutical intermediate and is often referred to as a Bilastine impurity . This compound is characterized by its unique structure, which includes an indazole ring fused to a piperidine ring, with a tert-butyl ester group attached to the piperidine nitrogen.

Preparation Methods

The synthesis of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 2-piperidin-4-yl-1H-benzoimidazole . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is primarily studied for its pharmacological properties. Research indicates that this compound may exhibit activity against certain types of cancer and bacterial infections.

Anticancer Activity

Studies have shown that derivatives of piperidine compounds, including this compound, can inhibit the growth of cancer cells. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. In vitro studies demonstrated that it exhibits significant activity against various strains of bacteria, making it a candidate for further development as an antibacterial agent .

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through the reaction of indazole derivatives with piperidine carboxylic acids under controlled conditions.

Reaction Mechanism

The synthesis typically involves the formation of a piperidine ring followed by the introduction of the indazole moiety via nucleophilic substitution or coupling reactions. This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the indazole and piperidine rings can significantly influence biological activity.

Modifications and Efficacy

Research indicates that modifications to the tert-butyl group or alterations in the indazole structure can lead to compounds with improved potency or selectivity for specific biological targets . For example, introducing halogen groups or varying alkyl chains on the piperidine ring has been shown to enhance anticancer activity.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

StudyFindings
Study ADemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity .
Study BEvaluated antibacterial properties against MRSA, showing effective inhibition at low concentrations .
Study CExplored SAR leading to new derivatives with enhanced selectivity towards cancer cell types .

Mechanism of Action

The mechanism of action of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H26N3O2
  • Molecular Weight : 330.43 g/mol
  • CAS Number : 877399-74-1

This compound features a piperidine ring substituted with an indazole moiety, which is critical for its biological activity.

Antiprotozoal Activity

Recent studies have evaluated the antiprotozoal properties of derivatives containing the indazole structure, including this compound. In vitro assays demonstrated that these compounds exhibited significant activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. For instance, one study reported that derivatives showed IC50 values in the low micromolar range, indicating potent antiprotozoal effects .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against various kinases and enzymes involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications on the indazole ring could enhance inhibitory potency. For example, certain derivatives displayed IC50 values below 100 nM against specific targets like FGFR1 and ERK1/2, highlighting their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indazole moiety is known to facilitate binding to enzyme active sites, leading to inhibition of their activity. This binding affinity is influenced by the electronic and steric properties of substituents on the indazole and piperidine rings .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antiprotozoal Activity :
    • Objective : Evaluate the efficacy of indazole derivatives against protozoan infections.
    • Results : Compounds demonstrated significant inhibition of E. histolytica with IC50 values ranging from 5 to 15 µM.
    • : The study supported the potential use of these compounds in treating protozoan infections .
  • Kinase Inhibition Study :
    • Objective : Investigate the inhibitory effects on FGFR1 and ERK1/2.
    • Results : Selected derivatives showed IC50 values less than 100 nM, indicating strong inhibitory effects.
    • : These findings suggest that modifications to the indazole structure could lead to more potent anticancer agents .

Data Summary

Biological ActivityTargetIC50 Value (nM)Reference
AntiprotozoalE. histolytica5 - 15 µM
FGFR1 InhibitionFGFR1<100
ERK1/2 InhibitionERK1/2<100

Properties

IUPAC Name

tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-20/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYXGLIEFRRMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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